molecular formula C7H7BrFNO2S B1375556 4-bromo-3-fluoro-N-methylbenzenesulfonamide CAS No. 1055995-78-2

4-bromo-3-fluoro-N-methylbenzenesulfonamide

Cat. No. B1375556
Key on ui cas rn: 1055995-78-2
M. Wt: 268.11 g/mol
InChI Key: ZZVOUYNGRIXCHP-UHFFFAOYSA-N
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Patent
US07723332B2

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and methylamine (10 mL, 33% in ethanol) were stirred together for 16 hours. 4-bromo-3-fluoro-N-methylbenzenesulfonamide (0.33 g, 85%) was provided after purification. HRMS: calcd for C7H7BrFNO2S, 266.93649; found (EI, M+.), 266.9376. HPLC purity 100.0% at 210-370 nm, 8.7 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].[CH3:13][NH2:14]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:14][CH3:13])(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
were stirred together for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)NC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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